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Compound of Interest

Compound Name: 2-(2-lodophenyl)ethan-1-ol

cat. No.: B2516815

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-lodophenyl)ethan-1-ol

Introduction

2-(2-lodophenyl)ethan-1-ol is an aromatic iodo-compound and a primary alcohol that serves
as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aryl iodide
moiety and a primary hydroxyl group, makes it a valuable building block for the synthesis of
more complex molecules, particularly in the fields of pharmaceutical and materials science. The
ortho-position of the iodo-substituent relative to the ethanol side chain introduces specific steric
and electronic effects that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-(2-lodophenyl)ethan-1-ol. It is designed for researchers, scientists, and drug
development professionals, offering in-depth data, validated analytical methodologies, and
practical insights into its synthesis and handling. The information is structured to provide not
just data, but also the scientific context behind it, ensuring a thorough understanding of this
important chemical entity.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its
application in research and development. This section details the key properties of 2-(2-
lodophenyl)ethan-1-ol.

Molecular Structure and Identifiers
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A clear identification of the compound is paramount. The structural and naming conventions are
provided below.

o |[UPAC Name: 2-(2-iodophenyl)ethanol[1][2]

e Synonyms: Benzeneethanol, 2-iodo-; 2-(2-lodophenyl)ethan-1-ol[1][3][4]
« CAS Number: 26059-40-5[1][2][3][4]

e Molecular Formula: CsHolO[1][2][3][5]

« MDL Number: MFCD12031769[2][3][4]

Quantitative Physical Data Summary

The key quantitative physical properties are summarized in the table below for quick reference.

Property Value Source(s)
Molecular Weight 248.06 g/mol [11[31[5]
Physical State Solid or Liquid [2][4]

- _ 294.7 °C @ 760 mmHg 136 °C
Boiling Point [3][5]I6]

@ 4 Torr

Density 1.7371 g/lcm3 @ 25 °C [6]
Purity (Commercial) 95% - 98% [2][4]

Solubility Profile and Stability

» Solubility: While specific quantitative solubility data is not widely published, based on its
structure—a polar alcohol group and a large, nonpolar iodinated aromatic ring—2-(2-
lodophenyl)ethan-1-ol is expected to be sparingly soluble in water. It is predicted to be
soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl
ether, THF), and chlorinated solvents (dichloromethane, chloroform). This is consistent with
the behavior of structurally related compounds like 2'-lodoacetophenone, which is insoluble
in water but soluble in most organic solvents|[7].
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 Stability and Storage: For optimal stability, the compound should be stored in a cool, dry
environment, sealed in a tightly closed container away from light and air. Recommended
storage temperatures are between 2-8°C[4].

Part 2: Spectroscopic and Analytical
Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(2-
lodophenyl)ethan-1-ol. This section outlines the expected spectral characteristics based on its
molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to
the different proton environments.

o Aromatic Protons (4H): These would appear in the aromatic region (~7.0-7.9 ppm). Due to
the ortho-iodo substituent, the signals would likely be complex multiplets.

o Methylene Protons (-CHz-Ar, 2H): A triplet is expected for the benzylic protons, typically
around 2.9-3.1 ppm, split by the adjacent methylene group.

o Methylene Protons (-CH2-OH, 2H): A triplet is expected for the protons adjacent to the
hydroxyl group, likely around 3.8-4.0 ppm, split by the benzylic methylene group.

o Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and
solvent-dependent, typically appearing between 1.5-4.0 ppm.

e 13C NMR: The carbon NMR spectrum would complement the proton data.

o Aromatic Carbons (6C): Six distinct signals are expected in the ~120-145 ppm range. The
carbon bearing the iodine atom (C-I) would be shifted upfield to approximately 95-100

ppm.
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o Methylene Carbons (2C): Two signals in the aliphatic region; -CHz-Ar around 35-40 ppm
and -CH2-OH around 60-65 ppm.

Caption: Predicted proton environments in 2-(2-lodophenyl)ethan-1-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm~1
due to the hydroxyl group, characteristic of hydrogen bonding.

e C-H (sp? Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm™1,
around 3010-3100 cm~1.

e C-H (sp?3) Stretch: Aliphatic C-H stretching from the ethyl side chain will be observed just
below 3000 cm~1, in the 2850-2960 cm~1 range.

o C=C Stretch: Aromatic ring stretching will produce one or more medium to weak bands in the
1450-1600 cm~1 region.

e C-O Stretch: The primary alcohol C-O stretching vibration should give a strong band around
1050 cm1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.

e Molecular lon (M*): The electron impact (EI) mass spectrum should show a molecular ion
peak at an m/z value of approximately 248, corresponding to the molecular weight of the
compound.[1]

o Key Fragments: Common fragmentation pathways would include:
o Loss of water (H20) from the molecular ion, resulting in a fragment at m/z 230.

o Benzylic cleavage to lose a CH20H radical, giving a fragment at m/z 217.
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o A prominent peak at m/z 127 corresponding to the I* ion.

Part 3: Synthesis and Reactivity

A robust synthetic protocol is crucial for obtaining high-purity material for research.

Synthetic Pathway: Reduction of 2'-lodoacetophenone

While various synthetic routes are possible, a reliable and common method for preparing
primary alcohols is the reduction of a corresponding carbonyl compound. 2-(2-
lodophenyl)ethan-1-ol can be efficiently synthesized by the reduction of 2'-iodoacetophenone.
This transformation is typically achieved with high yield and selectivity using a mild reducing
agent like sodium borohydride (NaBHa).

NaBHa4
Methanol (Solvent)

2'-lodoacetophenone

Aqueous Workup Solvent Extraction Purification 2-(2-Iodophenyl)ethan-1-ol
(e.g., NHaCl quench) (e.g., Ethyl Acetate) (Column Chromatography) (Final Product)

(Starting Material) >

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(2-lodophenyl)ethan-1-ol.

Experimental Protocol: NaBH4 Reduction

This protocol describes a self-validating system for the synthesis and purification of the target
compound.

e Reaction Setup:

o To a solution of 2'-iodoacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the
mixture to 0°C using an ice bath under constant stirring.

o Reduction:

o Slowly add sodium borohydride (NaBHa4, 1.1 eq) to the stirred solution in small portions,

ensuring the temperature remains below 10°C.
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o After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for an additional 1-2 hours.

Reaction Monitoring:

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is fully consumed.

Workup:

o Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a
saturated aqueous solution of ammonium chloride (NH4Cl) dropwise.

o Remove the methanol under reduced pressure using a rotary evaporator.

Extraction:

o Extract the agueous residue three times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and filter.

Purification:

o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude oil by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2-lodophenyl)ethan-
1-ol.

Reactivity Insights
The dual functionality of 2-(2-lodophenyl)ethan-1-ol makes it a strategic precursor.
 Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding

aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides for further
functionalization.
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e Aryl lodide: The C-I bond is a key site for carbon-carbon and carbon-heteroatom bond

formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck,

Sonogashira, and Buchwald-Hartwig amination reactions.

Part 4: Safety and Handling

Proper handling of 2-(2-lodophenyl)ethan-1-ol is essential to ensure laboratory safety.[9]

GHS Hazard Information

Hazard Code Description

Pictogram GHSO07 (Exclamation Mark) [2][3][4]

Signal Word Warning [21[3][4]

Hazard Statements H302 Harmful if swallowed.[2][3][4]

H315 Causes skin irritation.[2][3][4]
Causes serious eye irritation.
H319
[21[3][4]
May cause respirator
H335 Y P Y

irritation.[2][3][4]

Precautionary Statements

P261

Avoid breathing
dust/fumes/vapors.[3][4]

Wear protective gloves/eye

P280 .
protection.
IF IN EYES: Rinse cautiously
with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.
Continue rinsing.[3][4]

Handling and First Aid

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
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» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors.[10]

» First Aid Measures:
o Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the
upper and lower eyelids. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Conclusion

2-(2-lodophenyl)ethan-1-ol is a chemical intermediate with a well-defined set of
physicochemical properties. Its structural features—a primary alcohol and an aryl iodide—
provide two distinct points for chemical modification, rendering it highly valuable in the
synthesis of complex organic molecules. A thorough understanding of its properties, spectral
characteristics, synthetic methods, and safety protocols, as detailed in this guide, is crucial for
its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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